molecular formula C9H12ClNO3 B1394774 3-Pyrrolidinyl 2-furoate hydrochloride CAS No. 1220031-53-7

3-Pyrrolidinyl 2-furoate hydrochloride

Cat. No.: B1394774
CAS No.: 1220031-53-7
M. Wt: 217.65 g/mol
InChI Key: DHNCCAMBBYFSEE-UHFFFAOYSA-N
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Description

3-Pyrrolidinyl 2-furoate hydrochloride is a heterocyclic compound that is commonly used in scientific research. It is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular formula of this compound is C9H12ClNO3, and its molecular weight is 217.65 g/mol . The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Cellulose Furoates : 3-Pyrrolidinyl 2-furoate hydrochloride is utilized in the synthesis of cellulose furoates, a process that involves homogeneous acylation of cellulose with 2-furoyl chloride in the presence of pyridine. The study by Köhler and Heinze (2007) highlights the conditions under which cellulose furoates with varying degrees of substitution are produced, characterized by elemental analysis, NMR, and FTIR spectroscopy (Köhler & Heinze, 2007).

Novel Heterocyclic Compounds

  • Creation of Novel Heterocyclic Systems : Research has explored the formation of novel heterocyclic compounds, such as benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, using derivatives of this compound. The work by Yahodkina-Yakovenko et al. (2018) demonstrates the transformation of methyl 2-[(cyanophenoxy)methyl]-3-furoates, obtained from this compound, into these novel compounds (Yahodkina-Yakovenko, Bol’but, & Vovk, 2018).

Magnetic Properties in Chemistry

  • Magnetic Studies in Complexes : A study by Wang et al. (2010) utilized 2-furoate anion, a derivative of this compound, in synthesizing one-dimensional complexes. These complexes were examined for their magnetic properties, showing different magnetic couplings in light and heavy rare earth complexes, contributing to the understanding of single-ion magnetic behavior in Dy(III)-containing complexes (Wang, Li, Wang, Song, & You, 2010).

Maillard Reaction Products

  • Characterization of Maillard Reaction Products : The Maillard reaction involving furan-2-carboxaldehyde, a relative of this compound, has been studied by Hofmann (1998). This research characterized novel colored compounds formed in reactions with amino acids, contributing to the understanding of complex Maillard reaction products (Hofmann, 1998).

Pharmaceutical Research

  • Binding Mode Analysis in Pharmaceuticals : An investigation into the binding mode of derivatives similar to this compound in pharmaceuticals was conducted by Vaz et al. (1998). This study utilized comparative molecular field analysis to understand how these compounds bind to Factor Xa, an essential component in drug development (Vaz, McLean, & Pelton, 1998).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Furan derivatives like this compound have been studied for their efficacy as corrosion inhibitors. Khaled (2010) explored the inhibition performance of furan derivatives on mild steel in acidic environments, contributing to the development of more effective corrosion inhibitors (Khaled, 2010).

Properties

IUPAC Name

pyrrolidin-3-yl furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c11-9(8-2-1-5-12-8)13-7-3-4-10-6-7;/h1-2,5,7,10H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNCCAMBBYFSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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